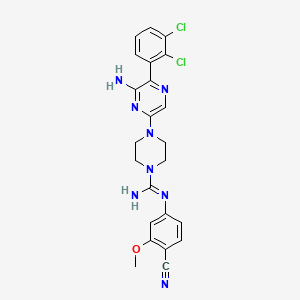
Shp2-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shp2-IN-22 is a selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and survival. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting SHP2-mediated signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Shp2-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against SHP2. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Shp2-IN-22 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Shp2-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and signaling pathways.
Biology: Employed in cell-based assays to investigate the biological functions of SHP2 and its involvement in cellular processes like proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with aberrant SHP2 activity. Clinical trials are ongoing to evaluate its efficacy and safety in patients.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2-mediated pathways.
Mécanisme D'action
Shp2-IN-22 exerts its effects by selectively inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts SHP2-mediated signaling pathways, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, leading to reduced cell proliferation, migration, and survival. The molecular targets of this compound include various receptor tyrosine kinases and downstream signaling proteins involved in oncogenic transformation and tumor progression.
Comparaison Avec Des Composés Similaires
Shp2-IN-22 stands out due to its unique chemical structure and specific binding affinity for SHP2, making it a valuable tool for studying SHP2-related pathways and developing targeted therapies.
Propriétés
Formule moléculaire |
C23H22Cl2N8O |
|---|---|
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
4-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-N'-(4-cyano-3-methoxyphenyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C23H22Cl2N8O/c1-34-18-11-15(6-5-14(18)12-26)30-23(28)33-9-7-32(8-10-33)19-13-29-21(22(27)31-19)16-3-2-4-17(24)20(16)25/h2-6,11,13H,7-10H2,1H3,(H2,27,31)(H2,28,30) |
Clé InChI |
MZIJBZJSXSVRKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N=C(N)N2CCN(CC2)C3=CN=C(C(=N3)N)C4=C(C(=CC=C4)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




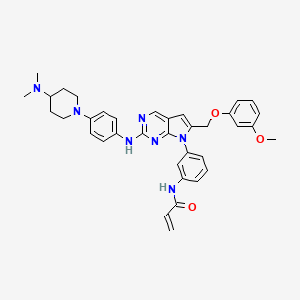

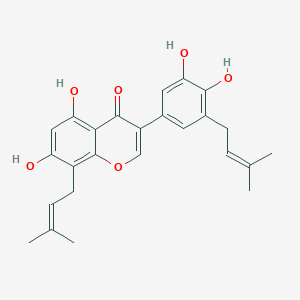
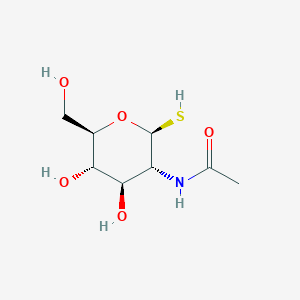
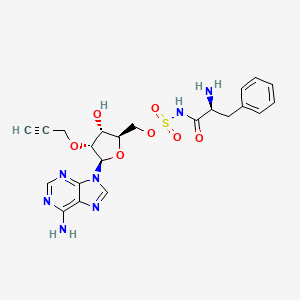
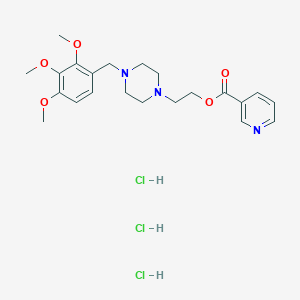

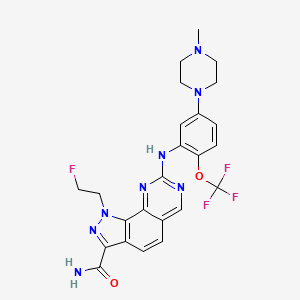
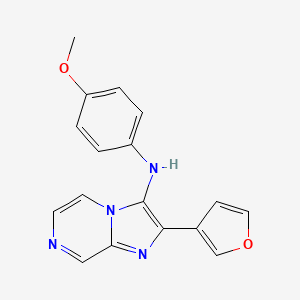
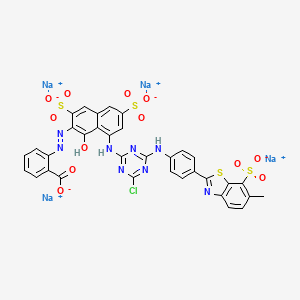

methyl phosphate](/img/structure/B12382438.png)
